molecular formula C11H18Cl2N2O B2510623 2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride CAS No. 1909304-95-5

2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B2510623
CAS No.: 1909304-95-5
M. Wt: 265.18
InChI Key: NJRJNMIJLIVJJB-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 265.18 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 265.18 .

Scientific Research Applications

Synthesis and Characterization

2-Methoxy-5-(piperidin-4-yl)pyridine dihydrochloride and its derivatives have been a focal point in synthetic chemistry. For instance, a novel derivative, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing the compound's potential in facilitating complex chemical syntheses (Wu Feng, 2011).

Antimicrobial Activity

Research has also delved into the antimicrobial properties of pyridine derivatives, which include the this compound. For example, novel pyridine derivatives have been synthesized and demonstrated variable and modest antimicrobial activity against various bacteria and fungi strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have shown promising results. For instance, compounds with a piperidine structure were synthesized and tested for antiarrhythmic and antihypertensive effects, revealing significant activities in some derivatives. This highlights the compound's potential in developing cardiovascular drugs (Barbara Malawska et al., 2002).

Molecular Design and Spectroscopy

The compound's derivatives have also been used in molecular design, particularly in the field of spectroscopy. For example, synthetic bacteriochlorins with spiro-piperidine motifs were designed, facilitating the tailoring of bacteriochlorin properties for specific applications (Kanumuri Ramesh Reddy et al., 2013).

Quantum Chemical Studies

Quantum chemical and molecular dynamic simulation studies have employed piperidine derivatives to predict inhibition efficiencies in corrosion studies. This research indicates the compound's relevance in material science and corrosion prevention (S. Kaya et al., 2016).

Anticonvulsant Properties

Studies have also explored the anticonvulsant properties of compounds with a piperidine structure. These compounds' crystal structures were analyzed, providing insights into their potential as anticonvulsant drugs (G. Georges et al., 1989).

Insecticidal Activity

Moreover, pyridine derivatives have been investigated for their insecticidal properties. Research in this area shows that these compounds have significant insecticidal activities, which could be beneficial in agricultural applications (E. A. Bakhite et al., 2014).

Safety and Hazards

The compound has been associated with several hazard statements, including H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Properties

IUPAC Name

2-methoxy-5-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRJNMIJLIVJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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